molecular formula C49H55FN8O16 B11934056 18F-Psma 1007

18F-Psma 1007

Numéro de catalogue: B11934056
Poids moléculaire: 1031.0 g/mol
Clé InChI: RFFFFGRYVZESLB-LTLCPEALSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

18F-PSMA-1007 is a fluorine-18-labeled prostate-specific membrane antigen (PSMA)-targeted radiopharmaceutical used for positron emission tomography/computed tomography (PET/CT) imaging in prostate cancer. PSMA, a transmembrane glycoprotein overexpressed in prostate cancer cells, enables precise tumor localization and staging. 18F-PSMA-1007 exhibits high labeling efficiency, rapid tumor uptake, and non-urinary excretion, reducing interference from bladder activity . Its longer half-life (109.8 minutes) compared to gallium-68 (68Ga, 68 minutes) allows centralized production and delayed imaging, enhancing practicality in clinical workflows .

Propriétés

Formule moléculaire

C49H55FN8O16

Poids moléculaire

1031.0 g/mol

Nom IUPAC

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-fluoropyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1

Clé InChI

RFFFFGRYVZESLB-LTLCPEALSA-N

SMILES isomérique

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)F

SMILES canonique

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 18F-Psma 1007 involves a one-step radiolabeling process. The precursor is radiolabeled with Fluorine-18 using a cassette-type synthesizer. The process includes the use of different precursor salts, such as trifluoroacetic acid or acetic acid, and various tubing materials to optimize the yield and purity .

Industrial Production Methods: Industrial production of this compound is automated using synthesizers like the CFN-MPS200. The process involves the use of single-use cassettes and specific synthesis programs. The final product is purified using solid-phase extraction (SPE) cartridges and formulated with ethanol and saline solutions containing sodium ascorbate as a stabilizing agent .

Analyse Des Réactions Chimiques

Types of Reactions: 18F-Psma 1007 primarily undergoes radiolabeling reactions. The key reaction is the nucleophilic substitution where Fluorine-18 replaces a leaving group in the precursor molecule .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the radiolabeled compound this compound, which is used for PET imaging .

Applications De Recherche Scientifique

Diagnostic Efficacy

Comparison with Other Imaging Agents

Recent studies have demonstrated that 18F-PSMA-1007 PET/CT outperforms traditional imaging methods, such as 18F-fluorocholine PET/CT, in detecting prostate cancer recurrence. In a Phase III study involving 190 patients, the overall correct detection rates were significantly higher for 18F-PSMA-1007 (0.82) compared to 18F-fluorocholine (0.65), indicating its superior diagnostic capabilities . Furthermore, changes in diagnostic management were reported in a substantial number of cases due to the insights gained from 18F-PSMA-1007 imaging .

Sensitivity and Specificity

A meta-analysis highlighted that 18F-PSMA-1007 PET/CT has a pooled sensitivity of 0.912 and specificity of 0.878 for prostate cancer diagnosis, surpassing the performance of other imaging modalities like 68Ga-PSMA PET/CT and 18F-FDG PET/CT . This high sensitivity is particularly beneficial for identifying early-stage disease and local recurrences.

Clinical Case Studies

Biochemical Recurrence Detection

In a cohort study involving patients with biochemical recurrence (BCR) and low prostate-specific antigen (PSA) levels, 18F-PSMA-1007 PET/MR imaging demonstrated a detection rate of 75%, with most lesions localized in the pelvis . This underscores its utility in early detection when PSA levels are minimal.

Non-Prostate Uptake Cases

Interestingly, there have been reports of non-prostatic uptake of 18F-PSMA-1007. For instance, one case illustrated its use in detecting a lytic lesion indicative of myeloma, emphasizing the need for clinicians to be aware of potential pitfalls in interpretation . Such findings highlight the compound's broader implications beyond prostate cancer.

Therapeutic Monitoring and Treatment Planning

Guiding Salvage Therapy

The precise localization provided by 18F-PSMA-1007 PET/CT can significantly influence treatment decisions, particularly in guiding salvage therapies post-prostatectomy. A study indicated that this imaging modality could help identify target areas for radiotherapy more accurately than conventional imaging techniques .

Patient Management Adjustments

In clinical practice, the information derived from 18F-PSMA-1007 imaging has led to adjustments in patient management strategies. In one study, changes in treatment plans were noted in many patients based on the findings from PET scans using this tracer .

Summary Table of Findings

Application Efficacy Key Findings
Diagnostic AccuracyHigher than alternativesDetection rate: 0.82 vs. 0.65 for fluorocholine
Sensitivity and SpecificitySensitivity: 0.912High specificity: 0.878 for prostate cancer diagnosis
Early DetectionDetection rate: 75%Effective in low PSA scenarios
Non-Prostatic UptakeClinical awareness neededDetected myeloma lesions; highlights interpretation challenges
Treatment GuidanceInfluences managementAdjustments made based on imaging results

Mécanisme D'action

18F-Psma 1007 exerts its effects by binding to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells. Upon binding, the radiolabeled compound emits positrons, which are detected by PET scanners to produce detailed images of the cancerous tissues. This allows for precise localization and characterization of prostate cancer lesions .

Comparaison Avec Des Composés Similaires

Comparison with 68Ga-PSMA-11

Key Advantages of 18F-PSMA-1007:

  • Longer Half-Life : Facilitates large-scale production and distribution, overcoming logistical challenges of 68Ga-based tracers .
  • Non-Urinary Excretion: Reduces bladder interference, improving detection of prostatic fossa recurrences .
  • Superior Energy Resolution : 18F’s lower positron energy (0.6 MeV vs. 68Ga’s 1.9 MeV) enhances spatial resolution .
  • Higher Sensitivity for Small Lesions: Detected lymph node metastases as small as 1 mm in diameter .

Limitations Relative to 68Ga-PSMA-11:

  • Hepatobiliary Excretion : May obscure upper abdominal lesions due to liver and bile duct uptake .

Clinical Performance:

Parameter 18F-PSMA-1007 68Ga-PSMA-11 Evidence
Detection Rate (BCR*) 87.5% 88.9%
Sensitivity (Pelvic LN) 94.7% (18/19 lesions) 87% (18F vs. 68Ga cohorts)
PSA Threshold (BCR) Superior at PSA 0.5–3.5 ng/mL Lower sensitivity in low PSA

*BCR: Biochemical recurrence

Comparison with Other 18F-Labeled PSMA Agents

18F-PSMA-1007 vs. 18F-DCFPyL:

  • Biodistribution :
    • 18F-PSMA-1007: Low urinary retention, high hepatobiliary excretion .
    • 18F-DCFPyL: Urinary excretion, fewer equivocal skeletal lesions .
  • False Positives : 18F-PSMA-1007 shows higher bone false positives; 18F-DCFPyL has better inter-reader agreement .
  • Tumor Uptake : Both tracers achieve high detection rates (>85%), but 18F-PSMA-1007 demonstrates faster lesion clearance .

18F-PSMA-1007 vs. [18F]AlF-PSMA-11:

  • Preclinical studies in xenografts revealed 18F-PSMA-1007 has higher tumor uptake and retention, particularly in PSMA-expressing tumors .

Theragnostic Pairing with 177Lu-PSMA-617

18F-PSMA-1007 and 177Lu-PSMA-617 share structural homology, enabling seamless integration into theragnostic workflows:

  • Diagnostic-Therapeutic Match: Identical PSMA-binding motifs ensure concordance in tumor targeting .
  • Clinical Validation : In prostate cancer patients, both agents showed similar biodistribution and tumor uptake profiles .

Comparative Diagnostic Performance

18F-PSMA-1007 vs. 18F-FDG PET/CT:

Parameter 18F-PSMA-1007 18F-FDG Evidence
Sensitivity (Primary) 90.2% 60.8%
Accuracy (Lymph Nodes) 90.2% 65.6%
SUVmax Correlation Strong with PSA/Gleason Weak

18F-PSMA-1007 vs. mp-MRI:

  • Primary Tumor Detection : 18F-PSMA-1007 PET/CT achieved 89.7% sensitivity vs. 84.6% for mp-MRI .
  • Metastasis Staging : Upstaged N/M status in 25.6%/38.5% of cases compared to mp-MRI .

Biodistribution and Pharmacokinetics

  • Peak Plasma Uptake : 5 minutes post-injection (47.87 ± 1.05 %ID/mL) .
  • Clearance : 6-hour residual activity: 7.18 ± 3.91 %ID × 10³ .
  • Organ Uptake : High in salivary glands, liver, and kidneys; minimal bladder retention unless influenced by glucose/urea levels .

Activité Biologique

Introduction

18F-Psma 1007 is a radiopharmaceutical used primarily in positron emission tomography (PET) imaging for prostate cancer diagnosis and management. It targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This article reviews the biological activity of this compound, focusing on its biodistribution, pharmacokinetics, and clinical efficacy based on diverse research findings.

Biodistribution Studies

Biodistribution studies have shown that this compound exhibits significant uptake in various organs, particularly those associated with PSMA expression. Key findings from recent studies include:

  • High Uptake Organs : The liver, kidneys, small intestine, salivary glands, and lacrimal glands show high concentrations of activity post-injection .
  • Comparative Uptake : In a comparative study with 18F-AlF-PSMA-11, this compound demonstrated higher uptake in the gallbladder (SUV mean of 0.97 vs. 0.19) and liver (SUV mean of 0.22 vs. 0.15) but similar uptake in the kidneys .

Table 1: Organ Uptake Comparison between this compound and 18F-AlF-PSMA-11

OrganSUV Mean (this compound)SUV Mean (18F-AlF-PSMA-11)Statistical Significance
Gallbladder0.97 ± 0.510.19 ± 0.06p < 0.0001
Liver0.22 ± 0.070.15 ± 0.07p < 0.01
Heart0.24 ± 0.060.14 ± 0.07p < 0.001
KidneysNot significantly differentNot significantly differentp = NS

Pharmacokinetics

In a study involving twelve prostate cancer patients, the pharmacokinetics of this compound were assessed through PET scans and blood sampling over a period of up to five hours post-injection:

  • Elimination : Approximately 8% of the injected activity was excreted through urine within 20 hours .
  • Effective Dose : The effective dose coefficient was calculated to be around 25 µSv/MBq , leading to an estimated effective dose of 6–8 mSv for an average patient weighing 80 kg .

Detection Rates in Prostate Cancer

The clinical efficacy of this compound has been evaluated in several studies focusing on its ability to detect prostate cancer recurrence:

  • A study analyzing 100 consecutive patients with biochemical relapse reported that 95% showed at least one lesion suggestive of prostate cancer on PET scans with this tracer .
  • In another case series involving 12 patients , a detection rate of 75% was noted, indicating its reliability in clinical settings .

Comparison with Other Tracers

Comparative studies highlight the advantages of using this compound over other tracers such as Ga-68 PSMA:

  • Lower Urinary Activity : One significant advantage is its lower urinary excretion, which reduces background noise during imaging and enhances the differentiation between lymph node metastases and urinary activity .

Table 2: Clinical Detection Rates Comparison

Study TypeDetection Rate (%)
Large Cohort (n=100)95
Case Series (n=12)75

Case Studies

Several case studies have documented the successful application of this compound in clinical practice:

  • Case Study A : A patient with biochemical recurrence showed multiple lesions on PET imaging, leading to a change in treatment strategy.
  • Case Study B : In another instance, a patient with low PSA levels had a pathological scan, emphasizing the tracer's sensitivity even at lower biomarker levels.

Q & A

Q. How to reconcile discrepancies in pelvic lymph node staging between this compound PET/CT and WBMRI?

  • Answer: In a prospective trial (n=31), this compound detected 87% of metastatic nodes vs. 45% for WBMRI. False negatives in WBMRI occurred in nodes <5 mm, highlighting PET/CT’s superior resolution for micrometastases .

Methodological Recommendations

Parameter Optimal Protocol Evidence Source
Uptake Time 60–90 min post-injection
Reconstruction Iterative algorithms (e.g., OSEM) with TOF
Quantitative Metrics SUVmax threshold ≥40% for PSMA-TV calculation
Multi-modal Fusion Co-registration with mpMRI for T-staging

Key Research Gaps

  • Long-term reproducibility: Limited data on test-retest variability for this compound .
  • PSMA-negative subtypes: Mechanisms of PSMA heterogeneity in neuroendocrine prostate cancer remain underexplored .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.